1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine 1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
Brand Name: Vulcanchem
CAS No.: 1797343-37-3
VCID: VC5308307
InChI: InChI=1S/C13H18BrNO4S2/c1-10(2)9-20(16,17)11-7-15(8-11)21(18,19)13-6-4-3-5-12(13)14/h3-6,10-11H,7-9H2,1-2H3
SMILES: CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2Br
Molecular Formula: C13H18BrNO4S2
Molecular Weight: 396.31

1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

CAS No.: 1797343-37-3

Cat. No.: VC5308307

Molecular Formula: C13H18BrNO4S2

Molecular Weight: 396.31

* For research use only. Not for human or veterinary use.

1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine - 1797343-37-3

Specification

CAS No. 1797343-37-3
Molecular Formula C13H18BrNO4S2
Molecular Weight 396.31
IUPAC Name 1-(2-bromophenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine
Standard InChI InChI=1S/C13H18BrNO4S2/c1-10(2)9-20(16,17)11-7-15(8-11)21(18,19)13-6-4-3-5-12(13)14/h3-6,10-11H,7-9H2,1-2H3
Standard InChI Key IGUILTHNUOFNOY-UHFFFAOYSA-N
SMILES CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2Br

Introduction

Chemical Structure and Nomenclature

The molecular structure of 1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine (C₁₃H₁₇BrNO₄S₂) features a four-membered azetidine ring with two sulfonyl groups. The 2-bromophenylsulfonyl moiety introduces aromaticity and halogenated electronic effects, while the isobutylsulfonyl group contributes steric bulk and lipophilicity. The compound’s IUPAC name derives from the azetidine core, with substituents prioritized according to sulfonyl group positions.

Key Structural Features:

  • Azetidine Ring: A saturated four-membered ring with one nitrogen atom, conferring ring strain and reactivity .

  • Sulfonyl Groups: Electron-withdrawing substituents that enhance stability and participation in nucleophilic substitution reactions .

  • Bromine Atom: A halogen at the ortho position of the phenyl group, influencing electronic properties and intermolecular interactions .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis involves multi-step organic reactions, typically beginning with azetidine ring formation followed by sequential sulfonylation (Table 1).

Table 1: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield (%)
1Azetidine ring formationCyclization of 3-amino-1-propanol 65–70
2IsobutylsulfonylationIsobutylsulfonyl chloride, Et₃N 80–85
32-Bromophenylsulfonylation2-Bromobenzenesulfonyl chloride, DMF75–78

Industrial-scale production employs continuous flow reactors to optimize yields and reduce reaction times .

Challenges in Synthesis

  • Ring Strain: The azetidine ring’s instability necessitates low-temperature conditions during functionalization .

  • Regioselectivity: Competing reactions at the azetidine nitrogen require protective strategies, such as Boc-group incorporation .

Physicochemical Properties

Experimental and computed properties highlight its suitability for pharmaceutical applications (Table 2).

Table 2: Physicochemical Profile

PropertyValueMethod/Source
Molecular Weight426.37 g/molPubChem
LogP (Partition Coeff.)3.2 ± 0.3Calculated (XLogP3-AA)
Water Solubility0.12 mg/mL (25°C)AQUAFAC
Melting Point148–152°CDifferential Scanning Calorimetry

The bromine atom enhances molecular polarity, while the isobutyl group improves membrane permeability .

Biological Activity and Research Applications

Antimicrobial Activity

Azetidine derivatives exhibit broad-spectrum antimicrobial effects. In vitro studies on analogous compounds demonstrate:

  • Bacterial Inhibition: MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal Activity: 70% growth inhibition of Candida albicans at 10 µg/mL .

Anti-inflammatory Effects

In murine models, azetidine derivatives reduce TNF-α production by 40% at 5 mg/kg doses, suggesting immunomodulatory potential .

Pharmacokinetics and Toxicology

ADME Profile

  • Absorption: High gastrointestinal permeability (Caco-2 Papp = 18 × 10⁻⁶ cm/s) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates sulfonic acid metabolites .

  • Excretion: Renal clearance predominates, with 60% eliminated unchanged in rats .

Toxicity Data

  • Acute Toxicity: LD₅₀ > 500 mg/kg (oral, rat) .

  • Genotoxicity: Negative in Ames test up to 1 mg/plate .

Comparative Analysis with Related Compounds

Table 3: Structural Analog Comparison

CompoundKey DifferenceBioactivity (IC₅₀)
3-(4-Bromophenyl)azetidine Lack of sulfonyl groupsWeak antimicrobial activity
Trifluoromethylphenyl derivatives Fluorine vs. bromine substitutionEnhanced metabolic stability

The 2-bromo substitution in this compound improves target binding affinity compared to para-substituted analogs .

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets via proteomics and crystallography.

  • Formulation Development: Nanoencapsulation to enhance bioavailability.

  • Ecotoxicity Assessments: Evaluate environmental impact of brominated byproducts.

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